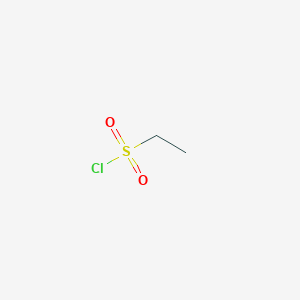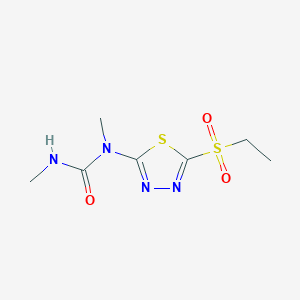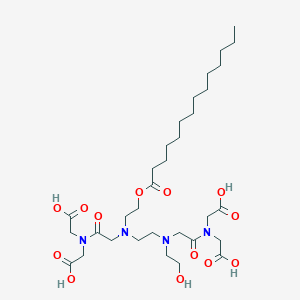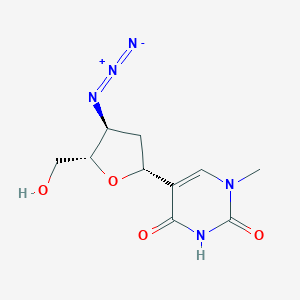![molecular formula C14H17NO2 B166190 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one CAS No. 135782-11-5](/img/structure/B166190.png)
2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one
Vue d'ensemble
Description
2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one, also known as BHPP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. BHPP belongs to the class of pyranopyrroles and is synthesized through a multistep process. In
Applications De Recherche Scientifique
2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one exhibits potent anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one has been investigated for its neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the pathogenesis of diseases. For example, 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. In addition, 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one also inhibits the JAK/STAT pathway, which is involved in inflammation and immune response.
Effets Biochimiques Et Physiologiques
2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of inflammation, and neuroprotection. 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one has been shown to inhibit the expression of various genes that are involved in cell cycle regulation and cell survival. 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one also induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. Furthermore, 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway.
Avantages Et Limitations Des Expériences En Laboratoire
2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one has several advantages for lab experiments, including its easy synthesis, high potency, and low toxicity. 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one can be synthesized in large quantities and has been shown to exhibit potent activity in various assays. However, 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one also has some limitations, such as its poor solubility in aqueous solutions and its instability in the presence of light and air. These limitations can be overcome by optimizing the formulation and storage conditions of 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one.
Orientations Futures
There are several future directions for the research on 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one, including the development of novel 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one derivatives with improved potency and selectivity, the investigation of the pharmacokinetics and pharmacodynamics of 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one in vivo, and the evaluation of the safety and efficacy of 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one in clinical trials. In addition, 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one can be used as a lead compound for the development of new drugs targeting various diseases, such as cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
2-benzyl-1,3,3a,6,7,7a-hexahydropyrano[3,4-c]pyrrol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14-13-10-15(9-12(13)6-7-17-14)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCRTPSFIQQHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2C1CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392818 | |
| Record name | 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one | |
CAS RN |
135782-11-5 | |
| Record name | 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

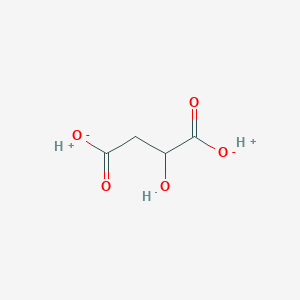
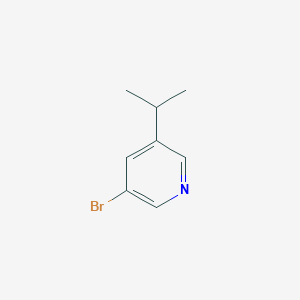

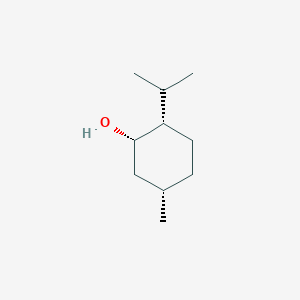


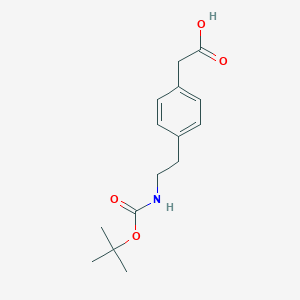
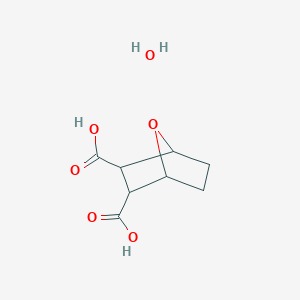
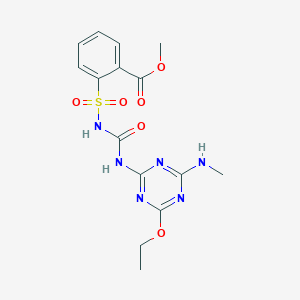
![tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B166124.png)
